3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory properties .
Mechanism of Action
Target of Action
A related compound was found to interact with the cannabinoid receptor
Mode of Action
It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
The compound’s interaction with its target could potentially affect various downstream pathways, leading to changes in cellular functions .
Pharmacokinetics
A related compound was found to have an acceptable adme profile
Result of Action
The interaction of a compound with its target often leads to changes in cellular functions, which can result in a therapeutic effect .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 5-phenyl-3-(trifluoromethyl)-1H-pyrazole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of acid chlorides and aniline derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like xylene at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3/c14-13(15,16)12-9-11(10-5-2-1-3-6-10)19(18-12)8-4-7-17/h1-3,5-6,9H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLTWSKWFGKNJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198226 | |
Record name | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-26-4 | |
Record name | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601198226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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